molecular formula C15H22 B027995 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene CAS No. 6683-48-3

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Cat. No. B027995
CAS RN: 6683-48-3
M. Wt: 202.33 g/mol
InChI Key: AISXBZVAYNUAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene is a compound that serves as an important intermediate in various chemical syntheses, including the production of pharmaceuticals such as bexarotene. The chemical is synthesized from 2,5-dimethyl-2,5-hexanediol through halogenated reaction and Friedel-Crafts alkylation. These processes, along with the factors influencing them, are critical for the efficient production of this compound (Liu Xiu-jie, 2010).

Synthesis Analysis

The synthesis involves halogenated reactions and Friedel-Crafts alkylation, where 2,5-dimethyl-2,5-hexanediol is used as the raw material. The mechanisms and factors affecting these reactions are crucial for optimizing the synthesis process, making it a significant area of research (Liu Xiu-jie, 2010).

Molecular Structure Analysis

Research has shown that the molecular structure of related tetrahydronaphthalene compounds exhibits interesting reactivity patterns and crystal structures, which could provide insights into the properties and applications of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene (Tae-Young Lee et al., 1995).

Chemical Reactions and Properties

The compound's reactivity with nucleophiles and its ability to form complexes are areas of interest, indicating its potential in synthetic applications. The detailed study of its reactions provides valuable information for utilizing this compound in various chemical processes (Tae-Young Lee et al., 1995).

Physical Properties Analysis

While specific studies on the physical properties of 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene are limited, the physical characteristics of similar compounds, such as their crystalline structures and stability, can provide insights into its behavior and stability under various conditions (C. L. Klein & E. Stevens, 1984).

Chemical Properties Analysis

The compound's reactivity, particularly in catalytic and synthetic reactions, is noteworthy. Its role as an intermediate in synthesizing complex molecules showcases its versatile chemical properties and potential applications in organic synthesis (Juntae Mo & Phil Ho Lee, 2010).

Scientific Research Applications

  • It serves as a new building block for synthesizing silicon-based drugs and odorants, including the retinoid agonist disila-bexarotene (Büttner, Nätscher, Burschka, & Tacke, 2007).

  • This compound is used as a chiral auxiliary in asymmetric Reformatsky reactions between α-bromoacyloxazolidinone and carbonyl compounds (Orsini, Sello, Manzo, & Lucci, 2005).

  • It acts as an important intermediate in synthesizing bexarotene, a medication used for treatment of cutaneous T-cell lymphoma (Liu Xiu-jie, 2010).

  • The asymmetric hydrogenation of a related compound, 1,1,4,4,7-pentamethyl-2-methylen-1,2,3,4-tetrahydro-naphthalene, leads to the immediate precursor of the fragrance Fixolide® (Ciappa, Scrivanti, & Matteoli, 2004).

  • In combination with n-alkanes like octane, nonane, and decane, it is used to investigate density, viscosity, and refractive indices in binary mixtures at various temperatures and pressures (Gong, Guo, Xiao, Yang, & Fang, 2012).

  • Novel tetrahydronaphthalene derivatives have been shown to decrease nitrite levels in a dose-dependent manner in LPS-activated macrophage cells, with potential implications for inflammatory diseases (Gurkan, Karabay, Buyukbingol, & Buyukbingol, 2011).

Safety And Hazards

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene is harmful by inhalation, in contact with skin, and if swallowed . Personal protective equipment should be used as required. Ensure adequate ventilation. Remove all sources of ignition. Take precautionary measures against static discharges .

properties

IUPAC Name

1,1,4,4,6-pentamethyl-2,3-dihydronaphthalene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22/c1-11-6-7-12-13(10-11)15(4,5)9-8-14(12,2)3/h6-7,10H,8-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AISXBZVAYNUAKB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)C(CCC2(C)C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50216952
Record name 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

CAS RN

6683-48-3
Record name 1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=6683-48-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006683483
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50216952
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,2,3,4-tetrahydro-1,1,4,4,6-pentamethylnaphthalene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.027.023
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 1,2,3,4-Tetrahydro-1,1,4,4,6-pentamethylnaphthalene
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KT2SN6375F
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods I

Procedure details

To a stirred solution of 794.2 mg (7.8486 mmol) diisopropylamine in 7 ml dry tetrahydrofuran under argon at -78° C. was added dropwise 4.9 ml of 1.6M (7.84 mmol) n-butyllithium in hexane. This solution was stirred at -78° C. for 1.25 hours and then treated via a double ended needle with a solution of 1.9 g (7.7749 mmol) of 1,1,4,4,7-pentamethyl-6-acetyl-1,2,3,4-tetrahydronapthalene in 4 ml dry tetrahydrofuran. After stirring at -78° C. for 1 hour, the mixture was treated with 1.3134 g (7.6117 mmol) of diethyl chlorophosphate. The cooling bath was removed and mixture stirred at room temperature for 3 hours. This material was then transferred using a double ended needle into a solution of lithium diisopropylamide [prepared as above using 1.5884 g (15.6972 mmol) of diisopropylamine and 10 ml of 1.6M (16 mmol) n-butyllithium in hexane] in 15 ml dry tetrahydrofuran at -78° C. The cooling bath was removed and mixture stirred at room temperature for 15 hours, then quenched with 50 ml water, and acidified to pH 1 with 3N hydrogen chloride. The mixture was extracted with 3×75 ml petroleum ether and the organic extracts were combined, washed with saturated NaHCO3 and saturated NaCl solutions and dried (MgSO4). Solvent was then removed in vacuo and the residue purified by flash chromatography (silica; 3% ethyl acetate in hexane) followed by kugelrohr distillation (50° C., 0.05 mm) to give the title compound as a colorless oil. PMR (CDCl3): δ1.28 (12H, s), 1.67 (4H, s), 1.42 (3H, s), 3.20 (1H, s), 7.15 (1H, s), 7.44 (1H, s).
Quantity
4 mL
Type
solvent
Reaction Step One
Quantity
15 mL
Type
solvent
Reaction Step Two
Quantity
794.2 mg
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
7 mL
Type
solvent
Reaction Step Three
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Quantity
1.9 g
Type
reactant
Reaction Step Four
Quantity
1.3134 g
Type
reactant
Reaction Step Five
Quantity
10 mL
Type
reactant
Reaction Step Six
Quantity
15.6972 mmol
Type
reactant
Reaction Step Seven
Quantity
16 mmol
Type
reactant
Reaction Step Eight

Synthesis routes and methods II

Procedure details

2,5-Dichloro-2,5-dimethylhexane (67.5 g, 0.369 mol) was dissolved in dry toluene (200 ml), and then AlCl3 (4.05 g, 30.4 mmol) was crushed up and added portionwise to the solution. After being left for 2 hours, the reaction mixture was poured into ice/5% HCl and the mixture was extracted with hexane. The organic layer was washed each twice with water, aqueous sodium hydrogen carbonate, and then with water, dried over MgSO4, and the solvent was removed by evaporation. The residue was distilled to give 5,6,7,8-tetrahydro-2,5,5,8,8-pentamethylnaphthalene (70.42 g, yield: 90%). bp 100° C. (solidified at room temperature).
Quantity
67.5 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Name
Quantity
4.05 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Synthesis routes and methods III

Procedure details

In a round bottom flask there are introduced 64 ml (600 mmoles) of toluene and 36.6 g (200 mmoles) of 2,5-dichloro-2,5dimethyl hexane. The reaction mixture is cooled to 0° C. and there are added, by small amounts, 4.1 g (30 mmoles) of aluminum chloride. The reaction mixture is stirred for 1 hour at ambient temperature, poured into water and extracted with CH2Cl2. The organic phase is decanted, dried on magnesium sulfate and evaporated. The resulting oil is purified by distillation. 39.4 g (98%) of 2-methyl-5,6,7,8-tetrahydro-5,5,8,8-tetramethyl naphthalene which boils at 68° C. (under 1 mm of mercury) are obtained.
Quantity
64 mL
Type
reactant
Reaction Step One
Quantity
36.6 g
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 2
Reactant of Route 2
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 3
Reactant of Route 3
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 4
Reactant of Route 4
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 5
Reactant of Route 5
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene
Reactant of Route 6
1,1,4,4,6-Pentamethyl-1,2,3,4-tetrahydronaphthalene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.